molecular formula C21H21N5O3S B2862703 2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide CAS No. 1021051-22-8

2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide

Cat. No.: B2862703
CAS No.: 1021051-22-8
M. Wt: 423.49
InChI Key: LQPDOMDEMMDDSQ-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)ethanesulfonamide” belongs to the class of organic compounds known as phenylpyridazines . It contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are present as a central structural component in a number of drug classes . The specific molecular structure of this compound is not provided in the available resources.

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized from related chemical structures have demonstrated significant antimicrobial activity against a range of bacteria and fungi. For example, certain pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been studied for their antimicrobial potential, showing effectiveness against Gram-negative bacteria like E. coli and P. aeruginosa, Gram-positive bacteria such as S. aureus, and the yeast-like fungus C. albicans (Hassan, 2013).

Anti-Asthmatic Activities

A series of novel compounds, including those related to the queried chemical structure, were synthesized and evaluated for their capacity to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Some compounds showed excellent anti-asthmatic activity, highlighting their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Antiviral Activity

Novel derivatives synthesized from related chemical frameworks have shown promising antiviral activities. For instance, certain compounds have demonstrated a significant effect on the hepatitis-A virus (HAV), indicating their potential as antiviral agents (Shamroukh & Ali, 2008).

Antitumor and Antiproliferative Activities

Derivatives related to the queried compound have been synthesized and evaluated for their antitumor activities. These compounds were tested against cancer cell lines, such as prostate and lung cancer cells, with some showing high growth inhibitory activity and the ability to induce apoptosis through G1 cell-cycle arrest (Fares et al., 2014).

Spectroscopic Properties and Applications

The fluorescent properties of related mesoionic compounds have been investigated in both solution and solid state, offering insights into their potential applications in fluorescent labeling and imaging technologies (Vasilescu et al., 2004).

Properties

IUPAC Name

2-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c27-30(28,16-13-17-7-3-1-4-8-17)22-14-15-29-20-12-11-19-23-24-21(26(19)25-20)18-9-5-2-6-10-18/h1-12,22H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPDOMDEMMDDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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